tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
Overview
Description
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group and a formyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile.
Attachment of the tert-butyl Carbamate Group: This step involves the reaction of the oxazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly as a precursor for molecules with potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile intermediate in medicinal chemistry.
Industry
In material science, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group and oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)ethyl]carbamate
- tert-butyl N-[2-(5-formyl-1,2-thiazol-3-yl)propan-2-yl]carbamate
- tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)butan-2-yl]carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the formyl group at the 5-position of the oxazole ring provides distinct chemical properties that can be exploited in various synthetic and research applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields
Biological Activity
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl carbamate group and a formyl-substituted oxazole ring, enables various biological activities that are under investigation.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 254.28 g/mol. The compound features functional groups that contribute to its reactivity and biological interactions.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1803595-41-6 |
Molecular Weight | 254.28 g/mol |
Physical State | Solid |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving precursors such as α-haloketones and nitriles.
- Attachment of the tert-butyl Carbamate Group : This step involves reacting the oxazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The formyl group and oxazole ring can engage in hydrogen bonding and other interactions, which enhance the compound's binding affinity and specificity.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may exhibit:
- Antimicrobial Activity : The ability to inhibit bacterial growth through enzyme interaction.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.
- Anticancer Effects : Investigated for their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study demonstrated that oxazole derivatives can inhibit bacterial enzymes effectively, leading to bacterial cell death (PMC3120597).
- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways, suggesting that this compound may have similar properties.
- In Vivo Studies : Preliminary in vivo studies indicated potential therapeutic benefits in models of inflammation and infection, warranting further investigation into dosage and efficacy.
Properties
IUPAC Name |
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)17-10(16)13-12(4,5)9-6-8(7-15)18-14-9/h6-7H,1-5H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMLYIKZMQCFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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